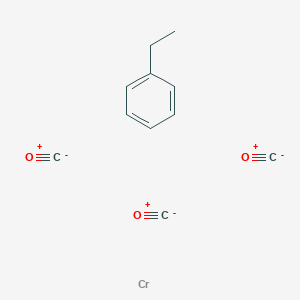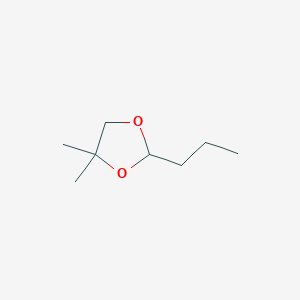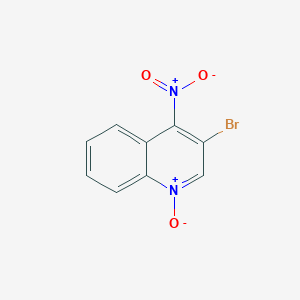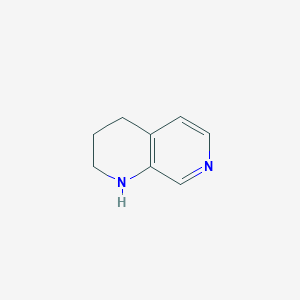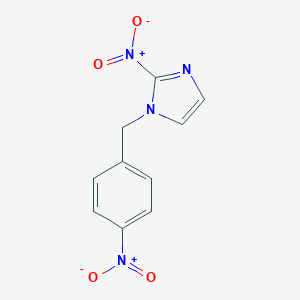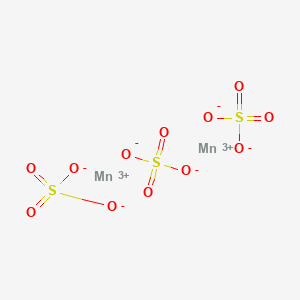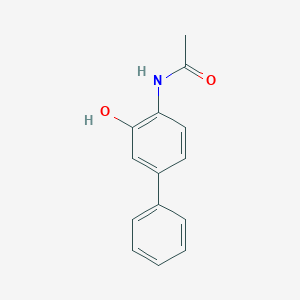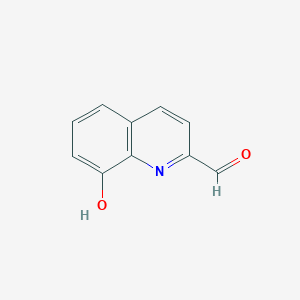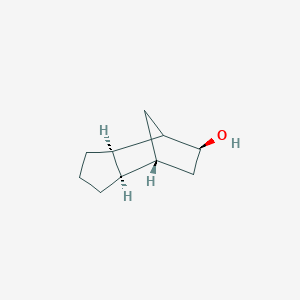
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptors, affecting the release and reuptake of certain neurotransmitters in the brain. This compound has also been found to have an impact on the activity of ion channels and enzymes in the brain.
Biochemische Und Physiologische Effekte
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have an impact on the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an impact on the activity of ion channels and enzymes in the brain. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it an important tool for studying the effects of oxidative stress and inflammation on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol in lab experiments is its high affinity for certain neurotransmitter receptors. This makes it an important tool for studying the effects of neurotransmitters on the brain. However, one of the limitations of using this compound is its potential for toxicity at high doses. Researchers must exercise caution when using this compound in lab experiments to ensure the safety of the subjects involved.
Zukünftige Richtungen
There are many future directions for research involving (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol. One area of research involves the study of the impact of this compound on various neurotransmitter systems in the brain. Another area of research involves the study of the antioxidant and anti-inflammatory properties of this compound and its potential for use in the treatment of neurodegenerative diseases. Additionally, researchers may explore the potential of this compound for use in the development of new drugs for the treatment of psychiatric disorders.
Conclusion
In conclusion, (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. While there are some limitations to its use in lab experiments, the potential for future research involving this compound is vast.
Synthesemethoden
The synthesis of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol can be achieved through a variety of methods. One of the most common methods involves the use of a Grignard reagent to react with a ketone, followed by reduction with lithium aluminum hydride. Another method involves the use of a palladium-catalyzed hydrogenation reaction. Both of these methods have been found to be effective in synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been extensively studied for its various applications in the field of scientific research. One of the most common applications of this compound is in the study of neurotransmitters and their receptors. This compound has been found to have a high affinity for certain neurotransmitter receptors, making it an important tool for studying the effects of neurotransmitters on the brain.
Eigenschaften
CAS-Nummer |
10271-44-0 |
|---|---|
Produktname |
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,2R,6R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9?,10+/m1/s1 |
InChI-Schlüssel |
FKZJBAXKHJIQDU-XJLOYYFOSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3O |
SMILES |
C1CC2C(C1)C3CC2CC3O |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3O |
Andere CAS-Nummern |
10271-44-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



